2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide
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Overview
Description
2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a furan ring, and a hydrazide moiety
Preparation Methods
The synthesis of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves multiple steps, including the formation of the furan ring, introduction of the trifluoromethyl group, and the final condensation with the hydrazide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators
Scientific Research Applications
2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Similar compounds include other hydrazides and furan derivatives with trifluoromethyl groups. Compared to these compounds, 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(2-methylphenoxy)-N’-[(E)-{5-phenylfuran-2-yl}methylidene]acetohydrazide
- 2-(2-methylphenoxy)-N’-[(E)-{5-[3-chlorophenyl]furan-2-yl}methylidene]acetohydrazide .
This detailed article provides a comprehensive overview of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H17F3N2O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H17F3N2O3/c1-14-5-2-3-8-18(14)28-13-20(27)26-25-12-17-9-10-19(29-17)15-6-4-7-16(11-15)21(22,23)24/h2-12H,13H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
KSLKSDJHTLPNHQ-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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